2-Iodo-5-methylbenzenesulfonate
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Overview
Description
2-Iodo-5-methylbenzenesulfonate is an organic compound with the molecular formula C7H6IKO3S. It is a white to light yellow crystalline powder that is soluble in water and some organic solvents . This compound is used as an important intermediate in organic synthesis, particularly in the preparation of other organic compounds .
Preparation Methods
2-Iodo-5-methylbenzenesulfonate can be synthesized by reacting 2-iodo-5-methylbenzenesulfonic acid with potassium hydroxide . The reaction typically involves dissolving the acid in a suitable solvent, such as acetonitrile, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
2-Iodo-5-methylbenzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a catalyst for the oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones . The compound acts as an extremely active catalyst in these reactions, often using Oxone as the terminal oxidant . The major products formed from these reactions depend on the specific alcohol being oxidized and the reaction conditions employed .
Scientific Research Applications
2-Iodo-5-methylbenzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the selective oxidation of alcohols . In biology and medicine, it is employed in the synthesis of various bioactive compounds and pharmaceuticals . The compound is also used in industrial processes, particularly in the production of fine chemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-iodo-5-methylbenzenesulfonate involves its role as a catalyst in oxidation reactions. The compound facilitates the transfer of oxygen from the oxidant (e.g., Oxone) to the substrate (e.g., alcohol), resulting in the formation of the oxidized product . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
2-Iodo-5-methylbenzenesulfonate can be compared with other similar compounds, such as 2-iodoxybenzoic acid and 2-iodophenylboronic acid . These compounds also act as catalysts in oxidation reactions, but they differ in their reactivity and selectivity. For example, 2-iodoxybenzoic acid is known for its high catalytic efficiency in the oxidation of alcohols, while 2-iodophenylboronic acid is used in cross-coupling reactions . The uniqueness of this compound lies in its ability to selectively oxidize a wide range of alcohols under mild reaction conditions .
Properties
IUPAC Name |
2-iodo-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSTIHHKTXBTM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IO3S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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